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This technical guide provides an in-depth overview of the sirtuin 6 (SIRT6) gene, covering its

expression across different tissues, the complex mechanisms governing its regulation, and its

pivotal role in critical signaling pathways. Detailed experimental protocols for studying SIRT6

are also provided to facilitate further research and therapeutic development.

SIRT6 Gene Expression
SIRT6 is a stress-responsive protein deacetylase and mono-ADP ribosyltransferase.[1] Its

expression is observed in a wide range of tissues, although the levels can vary significantly.

Understanding the tissue-specific expression of SIRT6 is crucial for elucidating its physiological

roles and for the development of targeted therapies.

Quantitative Expression Data in Human Tissues
The following tables summarize the mRNA and protein expression levels of SIRT6 in various

human tissues, based on data from the Human Protein Atlas and the Genotype-Tissue

Expression (GTEx) project.[2][3]

Table 1: SIRT6 mRNA Expression in Human Tissues
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Tissue Group Tissue
Normalized TPM
(nTPM)

Specificity

Nervous System Cerebral Cortex 35.5 Low tissue specificity

Cerebellum 28.9 Low tissue specificity

Basal Ganglia 32.1 Low tissue specificity

Endocrine Thyroid Gland 40.2 Low tissue specificity

Adrenal Gland 38.7 Low tissue specificity

Respiratory Lung 36.4 Low tissue specificity

Cardiovascular Heart Muscle 33.1 Low tissue specificity

Gastrointestinal Esophagus 34.9 Low tissue specificity

Stomach 35.8 Low tissue specificity

Small Intestine 37.6 Low tissue specificity

Colon 35.1 Low tissue specificity

Liver 31.8 Low tissue specificity

Renal & Urinary Kidney 34.5 Low tissue specificity

Male Reproductive Testis 45.1 Low tissue specificity

Prostate 39.8 Low tissue specificity

Female Repro. Ovary 38.2 Low tissue specificity

Uterus 36.7 Low tissue specificity

Connective & Soft Adipose Tissue 38.5 Low tissue specificity

Musculoskeletal Skeletal Muscle 30.7 Low tissue specificity

Immune System Spleen 39.1 Low tissue specificity

Lymph Node 40.5 Low tissue specificity

Bone Marrow 41.2 Low tissue specificity

Integumentary Skin 34.2 Low tissue specificity
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Data sourced from the Human Protein Atlas consensus dataset, combining HPA and GTEx

data.[2] nTPM stands for normalized Transcripts Per Million.

Table 2: SIRT6 Protein Expression in Human Tissues

Tissue Expression Level Location

Cerebral Cortex Medium Nuclear

Heart Muscle Medium Nuclear

Kidney Medium Nuclear

Liver Medium Nuclear

Lung Medium Nuclear

Spleen High Nuclear

Tonsil High Nuclear

Bone Marrow High Nuclear

Testis High Nuclear

Prostate Medium Nuclear

Adipose Tissue Medium Nuclear

This summary is based on knowledge-based annotation of immunohistochemistry data from

the Human Protein Atlas.[2][3] SIRT6 shows ubiquitous nuclear expression.[2][3]

Regulation of SIRT6 Expression
The expression and activity of SIRT6 are tightly controlled at multiple levels, including

transcription, mRNA stability, and post-translational modifications. This complex regulatory

network allows cells to fine-tune SIRT6 levels in response to various stimuli and metabolic

states.

Transcriptional Regulation
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Several transcription factors are known to bind to the SIRT6 promoter and regulate its

expression.

Positive Regulators:

FOXO3a and NRF1: Under nutritional stress, the SIRT1 deacetylase, in complex with

FOXO3a and NRF1, promotes SIRT6 transcription in liver cells.[4][5]

Sp1: SIRT6 partners with the transcription factor Sp1 to regulate the mTOR signaling

pathway, suggesting a potential feedback loop.[6][7][8]

Negative Regulators (Co-repression):

HIF-1α (Hypoxia-inducible factor-1α): SIRT6 acts as a corepressor for HIF-1α, a master

regulator of glycolysis.[9][10] By deacetylating H3K9 at the promoters of glycolytic genes,

SIRT6 represses their expression.[10]

c-Myc: SIRT6 co-represses the transcription factor c-Myc, particularly for genes involved in

ribosomal metabolism, by deacetylating H3K56ac.[10][11]

NF-κB (Nuclear factor κB): SIRT6 interacts with the RELA subunit of NF-κB and

deacetylates H3K9ac at the promoters of NF-κB target genes to suppress their expression

and inhibit inflammation.[10][12][13]
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Transcriptional control of the SIRT6 gene.

Post-Transcriptional Regulation by microRNAs
SIRT6 expression is also regulated at the post-transcriptional level by microRNAs (miRNAs),

which bind to the 3' untranslated region (UTR) of SIRT6 mRNA, leading to its degradation or

translational repression. Several miRNAs have been identified as negative regulators of SIRT6.

[4][14]

Table 3: microRNAs Regulating SIRT6

microRNA Effect on SIRT6 mRNA Reference

miR-33a/b Reduces stability [4]

miR-34a Reduces stability [4]

miR-122 Reduces stability [4][5][14]

miR-766 Reduces stability [4]
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Post-Translational Modifications (PTMs)
The enzymatic activity and protein-protein interactions of SIRT6 are modulated by various post-

translational modifications, adding another layer of regulation.

Phosphorylation: Phosphorylation of SIRT6 can affect its interaction with specific protein

partners.[15]

SUMOylation: Small ubiquitin-like modification (SUMOylation) of SIRT6 is important for its

interaction with c-Myc and the subsequent deacetylation of H3K56ac at Myc-target genes.

[14]

Nitration: Peroxynitrite, a reactive nitrogen species, can cause nitrative modification of

SIRT6, leading to the inhibition of its deacetylase activity.[15] This suggests that SIRT6

function can be altered during pathological processes involving oxidative and nitrative stress.

[15]

Sulfenylation: In monocytes, SIRT6 can be modified by sulfenylation on Cys144 in response

to LPS stimulation, which reduces its deacetylase activity and increases glycolysis.[16]

SIRT6 in Cellular Signaling Pathways
SIRT6 is a critical node in several signaling pathways that are fundamental to cellular

homeostasis, longevity, and disease. Its enzymatic activities, including deacetylation and

mono-ADP-ribosylation, allow it to influence metabolism, DNA repair, and inflammation.[1][17]

[18]

Metabolic Regulation
SIRT6 is a key regulator of both glucose and lipid metabolism, primarily by controlling the

expression of key metabolic genes.[18][19][20]

Glucose Metabolism: SIRT6-deficient mice exhibit severe hypoglycemia, highlighting its

crucial role in glucose homeostasis.[10][18]

It represses the expression of multiple glycolytic enzymes and the glucose transporter

GLUT1 by co-repressing HIF-1α.[9][10]
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SIRT6-induced deacetylation of FoxO1 promotes its nuclear export and degradation,

which in turn increases the expression of Pdx1 and GLUT2, leading to enhanced insulin

secretion from pancreatic β-cells.[18]

In skeletal muscle, SIRT6 activates AMP-activated protein kinase (AMPK), which

promotes the expression of genes involved in glucose uptake and mitochondrial oxidative

phosphorylation.[21]

Lipid Metabolism: SIRT6 plays a significant role in lipid homeostasis.[14][19][20]

It represses triglyceride synthesis by deacetylating H3K9 and H3K56 at the promoters of

genes regulated by SREBP1/2 (Sterol Regulatory Element-Binding Proteins).[14]

It promotes fatty acid β-oxidation by deacetylating and enhancing the activity of NCOA2, a

coactivator of PPARα.[5]
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SIRT6 regulation of metabolic pathways.

DNA Damage Repair
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SIRT6 plays a vital role in maintaining genomic stability by participating in the DNA damage

response (DDR).[22][23] It is one of the earliest factors recruited to sites of DNA double-strand

breaks (DSBs) and stimulates both major DSB repair pathways.[23][24]

Non-Homologous End Joining (NHEJ): SIRT6 forms a complex with DNA-dependent protein

kinase (DNA-PK) and is required for the mobilization and stabilization of the DNA-PK

catalytic subunit (DNA-PKcs) at chromatin surrounding DSBs.[25][26]

Homologous Recombination (HR): SIRT6 promotes HR, although the precise mechanism is

still under investigation. Its deacetylase activity on histone H3 at lysine 56 (H3K56) is known

to influence DNA repair pathways.[10]

PARP1 Activation: Under oxidative stress, SIRT6 physically associates with and mono-ADP-

ribosylates Poly(ADP-ribose) polymerase 1 (PARP1), stimulating its activity and enhancing

DSB repair.[24][26]
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SIRT6 involvement in DNA repair pathways.

Inflammation
SIRT6 is a potent anti-inflammatory protein that functions by repressing the expression of pro-

inflammatory genes.[27]

NF-κB Pathway: SIRT6 deacetylates H3K9ac at the promoters of NF-κB target genes, such

as IL-6 and TNF-α, thereby inhibiting their transcription.[12][28][29] This is a primary

mechanism for its anti-inflammatory effects.

c-JUN and STAT3: SIRT6 suppresses the expression of c-JUN target genes like MCP-1 and

IL-6.[18][29] It also prevents the phosphorylation of STAT3 by deacetylating Pyruvate Kinase

M2 (PKM2), which disrupts the NF-κB-IL-6-STAT3 inflammatory feedback loop in

macrophages.[18][27]

TGF-β Signaling: SIRT6 deficiency leads to the transcriptional activation of the TGF-β

signaling pathway, a key driver of fibrosis.[30] SIRT6 can regulate the transcriptional activity

of SMAD3 in a deacetylation-dependent manner.[30]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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